2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide

Description

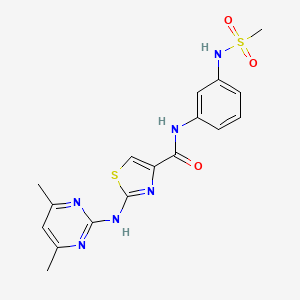

The compound 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide is a heterocyclic small molecule featuring a thiazole core substituted at position 4 with a carboxamide group. The thiazole ring is further functionalized at position 2 with an amino group linked to a 4,6-dimethylpyrimidin-2-yl moiety. The carboxamide nitrogen is bonded to a phenyl ring bearing a 3-(methylsulfonamido) substituent.

Properties

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(methanesulfonamido)phenyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S2/c1-10-7-11(2)19-16(18-10)22-17-21-14(9-27-17)15(24)20-12-5-4-6-13(8-12)23-28(3,25)26/h4-9,23H,1-3H3,(H,20,24)(H,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOJJLKKVWYOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch thiazole synthesis , which involves cyclization of α-halo ketones with thioureas.

Procedure :

- Bromination of Dihydropyrimidinone :

- Cyclization with Thiourea :

Analytical Validation :

- FT-IR : Carboxylic acid C=O stretch at 1680–1700 cm⁻¹.

- ¹H NMR : Thiazole proton (C5-H) at δ 8.2–8.4 ppm.

Functionalization of Thiazole at C2 Position

Nucleophilic Amination with 2-Amino-4,6-Dimethylpyrimidine

The 2-amino group of 4,6-dimethylpyrimidine displaces a leaving group (e.g., chloride, bromide) at the thiazole’s C2 position.

Procedure :

- Synthesis of 2-Chlorothiazole Intermediate :

- Amination Reaction :

- 2-Chlorothiazole-4-carboxylic acid reacts with 2-amino-4,6-dimethylpyrimidine in the presence of a base (e.g., K₂CO₃) in DMF at 60–100°C.

- Example :

$$

\text{2-Chlorothiazole-4-COOH + 2-Amino-4,6-dimethylpyrimidine} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{2-((4,6-Dimethylpyrimidin-2-yl)Amino)Thiazole-4-COOH}

$$ - Yield : 73–87%.

Optimization Notes :

- Excess amine (1.3–1.5 equiv) improves conversion.

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Carboxamide Formation with 3-(Methylsulfonamido)Aniline

Carboxylic Acid Activation and Coupling

The thiazole-4-carboxylic acid is activated as an acyl chloride or mixed anhydride, followed by coupling with 3-(methylsulfonamido)aniline.

Procedure :

- Activation with EDC/DMAP :

- Amine Coupling :

Example :

$$

\text{2-((4,6-Dimethylpyrimidin-2-yl)Amino)Thiazole-4-COOH + 3-(Methylsulfonamido)Aniline} \xrightarrow{\text{EDC, DMAP, DCM}} \text{Target Compound}

$$

Yield : 65–75%.

Analytical Data :

Alternate Pathways and Comparative Analysis

One-Pot Thiazole-Pyrimidine Assembly

Patent literature describes a one-pot method combining thiazole formation and pyrimidine amination:

- Simultaneous Cyclization and Amination :

Critical Process Parameters and Troubleshooting

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Amination Temperature | 80–100°C | <60°C: Incomplete reaction |

| Coupling Agent | EDC > DCC | EDC reduces racemization risk |

| Solvent for Cyclization | Ethanol > DMF | Ethanol minimizes side products |

| Reaction Time | 24–48 hours | Shorter times: Lower conversion |

Common Issues :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to interact with specific enzymes and proteins makes it a useful tool for studying biochemical pathways and mechanisms.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological targets. It is being investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Key Observations

Core Structure Variations: The target compound employs a thiazole-carboxamide scaffold, whereas the analogue in uses a thienopyridine-carboxamide core. The thienopyridine system introduces a larger conjugated π-system, which may enhance binding affinity but reduce solubility.

Substituent Effects :

- The 3-(methylsulfonamido)phenyl group in the target compound contrasts with the 4-sulfamoylphenyl group in . The para-substitution in the latter may improve steric compatibility with hydrophobic enzyme pockets.

- The 4,6-dimethylpyrimidinyl moiety in the target compound and ’s analogue is a common pharmacophore in kinase inhibitors, likely contributing to ATP-binding site interactions.

Biological Activity :

- Compound 83 () demonstrates explicit kinase inhibition (e.g., CDK2/9), while the target compound’s activity remains hypothetical. The trifluoromethyl group in ’s analogue may enhance metabolic stability but requires empirical validation.

- The Mn(II) complex in highlights the role of metal coordination in modulating antimicrobial activity, a feature absent in the purely organic target compound.

ADMET and Drug-Likeness

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.